Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)8-10(14-8)5-6(2)13-7(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZNHZNGYMWZTECA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(OC2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
2.1.1 Cyclization and Spiro Formation
- The core spirocyclic dioxaspiro[2.4]heptane ring system is commonly constructed via intramolecular cyclization reactions involving diols and ketone or aldehyde precursors.
- A typical approach involves the reaction of 1,3-dicarbonyl compounds or β-ketoesters with formaldehyde or other aldehydes under acidic or Lewis acid catalysis to promote ring closure and spiro formation.
- Lewis acids such as boron trifluoride etherate (BF3·Et2O) or zinc chloride (ZnCl2) are often employed to facilitate cyclization by activating carbonyl groups.
Analytical Characterization and Research Findings
Structural Confirmation
- Single-crystal X-ray diffraction (SCXRD) is the definitive method to confirm the stereochemistry and molecular conformation of the compound.
- Crystals are grown by slow evaporation from solvents such as dichloromethane/hexanes mixtures.
- Data refinement using SHELX software yields precise atomic coordinates and validates the spirocyclic framework.
Chemical Reactivity
- The ethyl ester group enables participation in hydrolysis, transesterification, and nucleophilic substitution reactions.
- The dioxaspiro ring system exhibits stability under mild conditions but can be opened under strong acidic or basic environments.
- Methyl substituents influence steric and electronic properties, affecting reaction selectivity and biological activity.
Biological and Synthetic Applications
- The compound serves as a versatile intermediate in organic synthesis for constructing more complex spirocyclic molecules.
- Preliminary studies indicate potential antimicrobial activity, with inhibitory effects observed against bacterial strains such as Escherichia coli and Staphylococcus aureus at micromolar concentrations.
- Its unique structure is explored in medicinal chemistry for drug development targeting enzyme active sites due to its rigid spirocyclic scaffold.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Spirocyclic ring formation | Intramolecular cyclization | 1,3-dicarbonyl compounds, aldehydes; BF3·Et2O, ZnCl2 | 0–80°C, ethanol or DCM | Formation of dioxaspiro[2.4]heptane core |
| Methyl group introduction | Alkylation | Methyl iodide, base (K2CO3, NaH) | 25–60°C, DMF or acetone | Selective methylation at C4 and C6 |
| Esterification | Acid-catalyzed esterification | Ethanol, H2SO4 or p-TsOH | Reflux, 4–12 hours | Formation of ethyl ester group |
| Purification | Chromatography or recrystallization | Silica gel, EtOAc/hexanes gradient | Ambient temperature | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Esters
Key Observations:
The ethyl ester group may also confer higher lipophilicity than methyl esters, influencing solubility and bioavailability.
Ring System Differences : The 1,6-dioxaspiro[2.5]octane system in has a larger spiro ring (octane vs. heptane), which may reduce ring strain and alter reactivity.
Functional Group Variations : The presence of a ketone (6-oxo) in increases electrophilicity, making it more reactive toward nucleophiles compared to the fully oxygenated dioxaspiro systems.
Physicochemical and Reactivity Trends
Table 2: Reactivity and Stability Insights
Key Findings:
- Hydrolysis Sensitivity : The target compound’s ethyl ester is less prone to hydrolysis than methyl esters (e.g., ) due to steric bulk, but more sensitive than tert-butyl esters (e.g., ).
- Dimerization : Analogous to substituted xylylenes in , spiro compounds with bulky groups (e.g., 4,6-dimethyl) exhibit lower dimerization rates due to steric hindrance.
- Solubility : The dimethyl and ethyl groups in the target compound likely reduce aqueous solubility compared to oxygen-rich analogs like .
Biological Activity
Ethyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound characterized by its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C10H16O4
- Molecular Weight : 216.24 g/mol
- Structure : The compound features a dioxaspiro framework which contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Condensation Reaction : A ketone reacts with an aldehyde in the presence of an acid catalyst.
- Common Conditions :
- Temperature : 50-100°C
- Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Solvents : Ethanol or methanol.
Anticonvulsant Activity
Recent studies have highlighted the potential anticonvulsant properties of this compound. Research indicates that compounds with similar structural motifs have demonstrated significant activity in various animal models.
| Compound | Activity | ED50 (mg/kg) | Toxicity (TD50) | Protection Index |
|---|---|---|---|---|
| This compound | Anticonvulsant potential | TBD | TBD | TBD |
| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | Strong activity | 12.5 | 310 | 24.8 |
The above table illustrates the need for further investigation into the specific efficacy and safety profile of this compound compared to known anticonvulsants.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:
- Receptor Interaction : The spirocyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors.
- Biochemical Pathways : Potential modulation of neurotransmitter release or inhibition of specific ion channels associated with seizure activity.
Case Studies and Research Findings
A review of literature indicates that compounds with similar structures have been tested for various biological activities:
- Anticonvulsant Studies : Compounds derived from dioxaspiro frameworks have shown promise in reducing seizure frequency in animal models.
- Analgesic Properties : Some derivatives have been reported to exhibit pain-relieving effects in preclinical studies.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.
Applications in Medicinal Chemistry
This compound is being explored for:
- Drug Development : As a lead compound for developing new anticonvulsants or analgesics.
- Chemical Synthesis : Its unique structure makes it a valuable building block for synthesizing other complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
